molecular formula C12H11FN2O3 B2464941 3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione CAS No. 921448-09-1

3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione

Cat. No.: B2464941
CAS No.: 921448-09-1
M. Wt: 250.229
InChI Key: WMTCPDSVLBRJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, commonly known as FTY720 or fingolimod, is a synthetic compound used in scientific research for its immunomodulatory properties. It was first synthesized in 1992 by the Japanese pharmaceutical company, Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). FTY720 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Targeted Protein Degradation

Testa et al. (2018) discuss the synthesis and application of 3-fluoro-4-hydroxyprolines (F-Hyps), which are derived from prolines with both hydroxylation and fluorination modifications. These compounds show promising utility in targeted protein degradation through binding to the von Hippel–Lindau (VHL) E3 ligase, demonstrating the potential for novel therapeutic strategies in medicinal and biological chemistry (Testa et al., 2018).

Synthesis and Chemical Properties

Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. This work provides insights into the chemical properties and reactions of pyrrolidine derivatives, showcasing their versatility in organic synthesis (Jones et al., 1990).

Glycolic Acid Oxidase Inhibition

Rooney et al. (1983) studied the inhibitory effects of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives on glycolic acid oxidase (GAO), highlighting the potential of these compounds in therapeutic applications related to oxalate production and possibly the treatment of conditions such as kidney stones (Rooney et al., 1983).

Polymer Solar Cells

Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte incorporating diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells. This research underscores the utility of such compounds in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).

Properties

IUPAC Name

3-(2-fluoroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-8-3-1-2-4-9(8)14-10-7-11(17)15(5-6-16)12(10)18/h1-4,7,14,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTCPDSVLBRJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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